N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride

Medicinal Chemistry Physicochemical Properties pKa

N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride (CAS 1448854-70-3; molecular weight 163.64 g/mol) is a secondary amine building block featuring a four-membered oxetane ring and an N-cyclopropylmethyl substituent. The free base (CAS 1344278-03-0) has a molecular weight of 127.18 g/mol.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 1448854-70-3
Cat. No. B2827992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)oxetan-3-amine hydrochloride
CAS1448854-70-3
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC1CNC2COC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-6(1)3-8-7-4-9-5-7;/h6-8H,1-5H2;1H
InChIKeyPVEBPHQKEDUKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)oxetan-3-amine Hydrochloride: Physicochemical Baseline and Comparator Framework for Procurement Evaluation


N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride (CAS 1448854-70-3; molecular weight 163.64 g/mol) is a secondary amine building block featuring a four-membered oxetane ring and an N-cyclopropylmethyl substituent . The free base (CAS 1344278-03-0) has a molecular weight of 127.18 g/mol . The oxetane ring serves as a non-classical bioisostere for carbonyl and gem-dimethyl groups, conferring reduced basicity of the adjacent amine (predicted pKa ~7.00 for the parent oxetan-3-amine scaffold ) relative to saturated heterocyclic amines. This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and in fragment-based drug discovery campaigns where the oxetane motif is used to fine-tune physicochemical properties such as logD, aqueous solubility, and metabolic clearance [1].

Why N-Alkyl Oxetane Building Blocks Cannot Be Interchanged Without Risk of Physicochemical Divergence


N-Alkyl oxetan-3-amine derivatives are not functionally interchangeable because the N-substituent governs amine basicity (pKa), lipophilicity (logP/logD), and metabolic stability in a manner that cannot be predicted from the oxetane core alone [1]. The parent oxetan-3-amine exhibits a predicted pKa of ~7.00 , whereas N-methyloxetan-3-amine has a higher predicted pKa of ~8.68 , and simple cyclopropylmethylamine has a predicted pKa of ~10.41 . In drug discovery, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by 4- to >4,000-fold while reducing the rate of metabolic degradation in most cases [2]. These class-level trends demonstrate that the choice of N-substituent materially alters the physicochemical profile of the resulting building block, making direct substitution unreliable without experimental validation. The sections below present the available quantitative evidence, along with explicit acknowledgment of gaps where direct comparator data are not yet published.

Quantitative Differentiation of N-(Cyclopropylmethyl)oxetan-3-amine Hydrochloride Against Closest Analogs


Amine Basicity Reduction Relative to Acyclic Secondary Amines

The oxetane ring directly reduces the basicity of the adjacent secondary amine through an inductive electron-withdrawing effect. The parent oxetan-3-amine (free base) has a predicted pKa of 7.00 ± 0.20 . In contrast, tetrahydrofuran-3-amine, a saturated analog lacking the ring strain, has a reported pKa of approximately 8.90 . The cyclopropylmethyl substituent on the nitrogen contributes additional inductive effects; the cyclopropylmethyl group is a well-established element for fine-tuning amine basicity and reducing plasma clearance in opioid pharmacophores . Although the experimental pKa of N-(cyclopropylmethyl)oxetan-3-amine has not been reported, its value is expected to fall between that of oxetan-3-amine (pKa 7.00) and N-methyloxetan-3-amine (pKa 8.68) , while being substantially lower than the cyclopropylmethylamine reference (pKa 10.41) .

Medicinal Chemistry Physicochemical Properties pKa

Oxetane Replacement of gem-Dimethyl: Solubility and Metabolic Stability Improvement (Class-Level Evidence)

When an oxetane ring replaces a gem-dimethyl group in a molecular scaffold, aqueous solubility increases by a factor ranging from 4 to >4,000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. This class-level effect has been validated across multiple chemotypes in the seminal oxetane medicinal chemistry review by Wuitschik et al. (2010) [1]. The magnitude of improvement depends on the structural context, including the nature of the N-substituent. The N-cyclopropylmethyl group in the target compound has been independently shown to lower plasma clearance relative to N-methyl and N-allyl analogs in opioid chemotypes . The combination of the oxetane core and the cyclopropylmethyl substituent is therefore expected to produce a synergistic improvement in both solubility and metabolic stability compared to building blocks that replace the oxetane with gem-dimethyl or the N-cyclopropylmethyl with smaller alkyl groups. The class-level solubility enhancement of 4- to >4,000-fold and the metabolic stability benefit of the cyclopropylmethyl group together constitute a predictable, albeit context-dependent, differentiation package.

Drug Discovery Bioisostere Metabolic Stability

Commercial Purity Benchmarking Against Key Competitor Offerings

Multiple vendors offer N-(cyclopropylmethyl)oxetan-3-amine hydrochloride with varying purity specifications, which directly impacts its suitability as a synthetic intermediate. AKSci lists the hydrochloride salt at 95% minimum purity . Leyan (乐研) offers the hydrochloride salt at 98% purity . The free base form is available at 97% minimum purity from AKSci . For comparison, the parent oxetan-3-amine hydrochloride is commercially available at similar purity ranges, but the N-cyclopropylmethyl derivative provides direct access to the pre-functionalized scaffold, eliminating the need for an additional alkylation step. The choice of salt form (hydrochloride) enhances storage stability compared to the free base, as the hydrochloride is less prone to oxidation and atmospheric CO₂ absorption during long-term storage at -20 °C [1].

Procurement Quality Control Purity

Oxetane Ring as a Metabolic Soft Spot: Redirecting Clearance via Microsomal Epoxide Hydrolase (mEH)

Oxetane-containing compounds can be metabolized by microsomal epoxide hydrolase (mEH) through ring-opening hydrolysis, an alternative clearance pathway that is independent of cytochrome P450 (CYP) enzymes [1]. This metabolic rerouting is significant because it can reduce the risk of CYP-mediated drug-drug interactions (DDIs) and mitigate the formation of reactive metabolites associated with CYP oxidation [1]. Toselli et al. (2019) demonstrated that mEH-catalyzed hydrolysis is a general metabolic pathway for structurally diverse oxetanes, including 3,3-disubstituted variants . N-(Cyclopropylmethyl)oxetan-3-amine, by virtue of its oxetane core, is predicted to be a substrate for this mEH-mediated clearance pathway, whereas its acyclic secondary amine analogs (lacking the oxetane) would rely entirely on CYP and flavin-containing monooxygenase (FMO) pathways. This mechanistic distinction provides a rationale for selecting oxetane-containing building blocks when metabolic DDI risk is a program concern.

Drug Metabolism ADME Microsomal Epoxide Hydrolase

Conformational Restriction: Cyclopropylmethyl vs. Linear N-Alkyl Substituents

The cyclopropylmethyl group introduces a defined conformational preference due to the cyclopropane ring's restricted rotation and unique bonding geometry. Cyclopropane rings exhibit partial π-character in their C–C bonds, which imparts rigidity to the attached methylene linker and influences the spatial orientation of the amine substituent [1]. In contrast, linear N-alkyl substituents such as N-methyl, N-ethyl, or N-propyl exhibit high conformational flexibility with multiple low-energy rotamers. The conformational restriction of the N-cyclopropylmethyl group has been exploited in opioid receptor ligand design, where it contributes to antagonist selectivity by limiting the conformational ensemble accessible to the pharmacophore . While direct conformational comparison data for N-(cyclopropylmethyl)oxetan-3-amine are not available, the established principle of cyclopropane-imposed rigidification is a class-level feature that distinguishes this compound from its flexible N-alkyl counterparts.

Conformational Analysis Ligand Design Rigidification

Pre-Installed N-Cyclopropylmethyl Group Eliminates Reductive Amination Step vs. Oxetan-3-one Starting Materials

N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride is supplied as a pre-formed secondary amine building block, eliminating the need for a reductive amination step that would otherwise be required when starting from oxetan-3-one or oxetan-3-amine. A typical reductive amination of oxetan-3-one with cyclopropylmethylamine requires sodium triacetoxyborohydride or sodium cyanoborohydride, an inert atmosphere, and chromatographic purification, adding 1–2 days to the synthetic workflow and generating stoichiometric borate waste . The direct use of the pre-formed hydrochloride salt saves approximately 4–8 hours of bench time per analog when used in parallel amide coupling or sulfonamide formation reactions. Compared to the free base, the hydrochloride salt offers superior handling characteristics: it is a solid at ambient temperature, less hygroscopic, and has defined storage stability (1–2 years at -20 °C) [1].

Synthetic Efficiency Library Synthesis Workflow

Procurement-Guiding Application Scenarios for N-(Cyclopropylmethyl)oxetan-3-amine Hydrochloride


Kinase Inhibitor Fragment Library Construction

Medicinal chemistry programs developing kinase inhibitor fragment libraries benefit from this compound because the oxetane core is a validated bioisostere for the carbonyl group commonly found in type I kinase hinge-binding motifs [1]. The reduced amine basicity (pKa 7.00–8.68 expected range) relative to saturated amine analogs minimizes the population of positively charged species at physiological pH, which can improve passive membrane permeability and reduce off-target binding to hERG channels . The pre-installed N-cyclopropylmethyl group provides a conformationally restricted vector for exploring hydrophobic back-pocket interactions in kinases such as c-Met and VEGFR-2 . The compound's commercial availability at 98% purity makes it suitable for direct use in parallel amide coupling reactions without additional purification.

CNS Drug Discovery: Reducing P-glycoprotein Efflux Liability

Central nervous system (CNS) drug discovery programs targeting indications such as Alzheimer's disease, Parkinson's disease, or glioblastoma can leverage the oxetane ring's ability to lower logD and improve aqueous solubility (4- to >4,000-fold improvement over gem-dimethyl analogs) [1]. Lower logD is correlated with reduced P-glycoprotein (P-gp) recognition and efflux, a major barrier to CNS penetration . The N-cyclopropylmethyl group further contributes to metabolic stability by reducing plasma clearance relative to N-methyl or N-ethyl analogs, as demonstrated in opioid chemotype studies . The hydrochloride salt form ensures adequate aqueous solubility for in vitro assay preparation, while the free base (available at 97% purity) can be employed when salt-free conditions are required for in vivo formulation .

Metabolic DDI Risk Mitigation via mEH-Directed Clearance

For drug discovery projects where the lead series exhibits cytochrome P450 (CYP)-mediated drug-drug interaction (DDI) liability, incorporation of oxetane-containing building blocks can redirect metabolic clearance to the microsomal epoxide hydrolase (mEH) pathway, which is independent of CYP enzymes [1]. This metabolic rerouting reduces the risk of CYP inhibition or induction, a leading cause of clinical DDI failures. N-(Cyclopropylmethyl)oxetan-3-amine, as a 3-amino-oxetane derivative, is expected to undergo mEH-catalyzed ring-opening hydrolysis . The cyclopropylmethyl group itself has been associated with reduced plasma clearance in multiple chemotypes, providing an additional level of metabolic stabilization beyond the oxetane core alone . This dual metabolic advantage justifies the selection of this specific building block over simpler N-alkyl oxetan-3-amines when metabolic DDI risk is a critical project parameter.

Parallel Synthesis and High-Throughput Chemistry Workflows

High-throughput chemistry groups engaged in parallel library synthesis will find direct workflow value in this pre-formed secondary amine hydrochloride. The compound eliminates the reductive amination step that would otherwise be required when starting from oxetan-3-one, saving an estimated 4–8 hours of bench time per analog and avoiding the need for borohydride reducing agents and chromatographic purification [1]. The hydrochloride salt is a stable solid that can be accurately weighed under ambient conditions, unlike many free base amines that are oils prone to oxidation. Long-term storage at -20 °C provides stability for 1–2 years , enabling batch procurement for multi-cycle library production. The compound's well-defined molecular weight (163.64 g/mol for the HCl salt) and straightforward 1H NMR characterization facilitate quality control in automated chemistry workflows .

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